molecular formula C9H14N4 B13286822 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)butanenitrile

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)butanenitrile

Cat. No.: B13286822
M. Wt: 178.23 g/mol
InChI Key: PQUHAWKXXZXYMQ-UHFFFAOYSA-N
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Description

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)butanenitrile is an organic compound that features a pyrazole ring substituted with amino and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)butanenitrile typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with butanenitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)butanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, dimethyl, and butanenitrile groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-(4-amino-3,5-dimethylpyrazol-1-yl)butanenitrile

InChI

InChI=1S/C9H14N4/c1-7-9(11)8(2)13(12-7)6-4-3-5-10/h3-4,6,11H2,1-2H3

InChI Key

PQUHAWKXXZXYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC#N)C)N

Origin of Product

United States

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